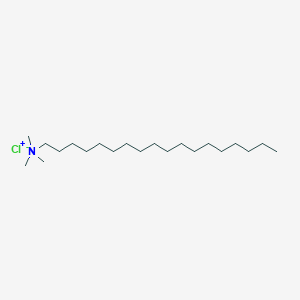

Cloruro de trimetilestearilamonio

Descripción general

Descripción

Stearyltrimethylammonium chloride is an organic molecular entity.

Aplicaciones Científicas De Investigación

Tensioactivo y emulsionante en formulaciones cosméticas

El cloruro de trimetilestearilamonio actúa como un tensioactivo y emulsionante eficaz en los productos cosméticos. Ayuda a formar emulsiones al reducir la tensión superficial entre dos líquidos inmiscibles, como el aceite y el agua. Esta propiedad es particularmente valiosa en la formulación de acondicionadores, champús y otros productos para el cuidado del cabello, donde ayuda a la distribución uniforme del producto cuando se aplica .

Agente antiestático en la industria textil

En la industria textil, este compuesto se utiliza como agente antiestático. Atenúa la acumulación de carga estática en las telas, haciéndolas más cómodas de llevar y más fáciles de manipular durante los procesos de fabricación .

Desinfectante y sanitización

Debido a su naturaleza catiónica, el this compound exhibe propiedades desinfectantes. Se utiliza en productos de sanitización para eliminar bacterias y otros microorganismos en varias superficies, contribuyendo a la higiene y la salud pública .

Agente acondicionador para el cuidado del cabello

Sirve como agente acondicionador en productos para el cuidado del cabello. Al recubrir las hebras del cabello, proporciona una sensación suave y ayuda a desenredar, haciendo que el cabello sea más manejable y le dé un aspecto brillante .

Inhibidor de la corrosión

Este compuesto también es conocido por su función como inhibidor de la corrosión. Se utiliza en entornos industriales para proteger las superficies metálicas de la corrosión, especialmente en entornos donde existe un alto riesgo de daño oxidativo .

Catalizador de transferencia de fase en la síntesis química

En la síntesis química, el this compound se utiliza como catalizador de transferencia de fase. Facilita la migración de un reactivo de una fase a otra donde se produce la reacción, lo que aumenta la velocidad de reacción y el rendimiento .

Agente floculante en el tratamiento del agua

Como agente floculante, se utiliza en los procesos de tratamiento del agua. Ayuda en la agregación de partículas coloidales para formar copos más grandes que luego se pueden separar fácilmente del agua, mejorando la claridad y la calidad del agua tratada .

Revestimientos protectores

Por último, se utiliza en la formulación de revestimientos protectores. Estos revestimientos se aplican a varias superficies para proporcionar protección contra la abrasión, los productos químicos y la humedad, garantizando la longevidad y la durabilidad del material .

Mecanismo De Acción

Trimethylstearylammonium chloride, also known as Octadecyltrimethylammonium chloride, Trimethyloctadecylammonium chloride, N,N,N-Trimethyloctadecan-1-aminium chloride, 1-Octadecanaminium, N,N,N-trimethyl-, chloride, or Stac, is a versatile quaternary ammonium compound with extensive applications in both research and industry .

Target of Action

Trimethylstearylammonium chloride primarily targets the surface of various materials, acting as a surfactant . It modifies the surface properties of these materials, enabling them to interact differently with their environment .

Mode of Action

As a surfactant, Trimethylstearylammonium chloride reduces surface tension, thereby enhancing the spreading and wetting properties of liquids . It also acts as an emulsifier, facilitating the mixing of substances that are usually immiscible .

Pharmacokinetics

As a surfactant, it is known to enhance the solubility of other compounds, potentially influencing their bioavailability .

Result of Action

Trimethylstearylammonium chloride’s action results in improved emulsification, dispersion, and surface tension reduction . This can lead to enhanced performance of products like hair conditioners, fabric softeners, asphalt emulsifiers, and more .

Action Environment

Environmental factors such as temperature and pH can influence the efficacy and stability of Trimethylstearylammonium chloride. For instance, its solubility in water is temperature-dependent . Furthermore, its effectiveness as a surfactant may be influenced by the pH of the solution .

Análisis Bioquímico

Biochemical Properties

Trimethylstearylammonium chloride is known for its excellent biocompatibility and stability . It shows good dispersibility in vivo and is soluble in water at 20℃ . It is known to interact with various biomolecules, particularly proteins, due to its surfactant properties

Cellular Effects

The cellular effects of Trimethylstearylammonium chloride are primarily related to its role as a surfactant. It can influence cell function by altering the properties of cellular membranes, potentially impacting cell signaling pathways and cellular metabolism . Detailed studies on its specific effects on various types of cells and cellular processes are currently lacking.

Molecular Mechanism

The molecular mechanism of action of Trimethylstearylammonium chloride is largely based on its ability to act as a surfactant. It can interact with biomolecules, particularly lipids in cellular membranes, and alter their properties This can lead to changes in cell signaling, enzyme activity, and gene expression

Temporal Effects in Laboratory Settings

Propiedades

IUPAC Name |

trimethyl(octadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIIFPGSPJYLRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent) | |

| Record name | Quaternium-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026902 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-03-8 | |

| Record name | Stearyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL OCTADECYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ70647U92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

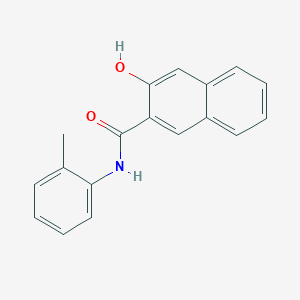

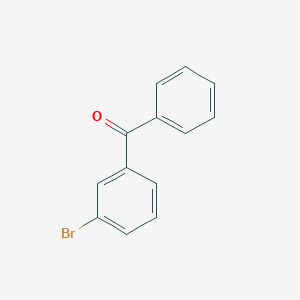

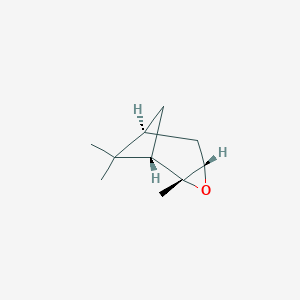

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

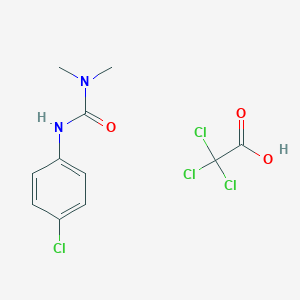

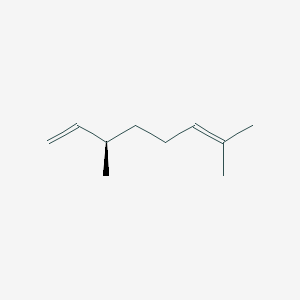

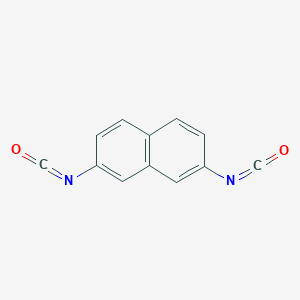

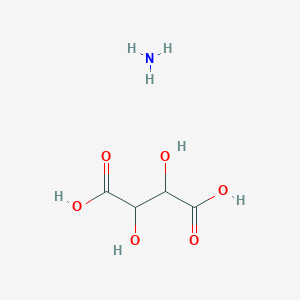

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)